5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone
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Overview
Description
5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves the condensation of an acetyl group with a phenyl-substituted dihydropyrimidinone. Common reagents used in this synthesis include acetic anhydride, phenylhydrazine, and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol or the pyrimidinone ring to a dihydropyrimidine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or dihydropyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-3,4-dihydro-2(1H)-pyrimidinone: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
5-acetyl-3,4-dihydro-2(1H)-pyrimidinone: Lacks the phenyl group, which may influence its interaction with molecular targets.
5-acetyl-4-phenyl-2(1H)-pyrimidinone: The absence of the dihydro component may alter its chemical properties and reactivity.
Uniqueness
The presence of both the acetyl and phenyl groups in 5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone makes it unique, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-acetyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)10-7-13-12(16)14-11(10)9-5-3-2-4-6-9/h2-7,11H,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJBWFESLXHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)NC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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